Bienvenue dans la boutique en ligne BenchChem!

Iganidipine

Calcium channel antagonism Vascular smooth muscle Bay K 8644

Iganidipine (NKY-722) is a uniquely water-soluble dihydropyridine calcium channel antagonist—a property that enables topical ophthalmic formulation, unlike most CCBs. It delivers 4-8 fold greater oral potency and longer duration of action than nicardipine in rodent models, making it superior for studies requiring stable drug levels with less frequent dosing. In Dahl salt-sensitive hypertensive rats, Iganidipine provides sustained blood pressure reduction and unique end-organ protection (renal and cerebral) independent of BP control. This compound is essential for preclinical glaucoma research where improving optic nerve head blood flow without systemic hypotension is critical. Simple substitution with nifedipine or nicardipine is not scientifically justifiable.

Molecular Formula C28H38N4O6
Molecular Weight 526.6 g/mol
CAS No. 119687-33-1
Cat. No. B044766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIganidipine
CAS119687-33-1
Synonyms3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
iganidipine
Molecular FormulaC28H38N4O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3
InChIKeyQBTSPDQKRVMTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Iganidipine (CAS 119687-33-1) Scientific and Procurement Overview


Iganidipine (NKY-722) is a dihydropyridine-class calcium channel antagonist [1]. It is characterized by its water solubility, a property that distinguishes it from many other calcium channel blockers in this class [1]. The compound has been investigated for its antihypertensive effects in animal models and for its potential to improve optic nerve head blood flow when administered topically as an ophthalmic solution [2].

Why Iganidipine Cannot Be Readily Substituted by Generic Dihydropyridines


Simple substitution with other dihydropyridine calcium channel blockers (e.g., nifedipine, nicardipine) is not scientifically justifiable due to quantifiable differences in potency, duration of action, and organ-protective effects observed in preclinical models [1]. Furthermore, Iganidipine's unique water solubility enables its formulation as a topical ophthalmic solution, an application for which most other calcium antagonists are unsuitable [2]. These differences translate to distinct experimental outcomes and potential therapeutic applications, making Iganidipine a non-interchangeable research tool.

Quantitative Differentiation of Iganidipine Against Nicardipine and Nifedipine


Superior Potency in Inhibiting Bay K 8644-Induced Vascular Contraction

In isolated canine mesenteric arteries, Iganidipine (NKY-722) demonstrated superior potency in inhibiting contraction induced by the calcium channel agonist Bay K 8644 [1]. This points to a stronger interaction with the dihydropyridine binding site on L-type calcium channels.

Calcium channel antagonism Vascular smooth muscle Bay K 8644

Increased Oral Potency and Longer Duration of Action In Vivo

In conscious spontaneously hypertensive rats (SHR), oral administration of Iganidipine resulted in a more potent and longer-lasting reduction in blood pressure compared to nicardipine [1]. This is attributed to more efficient gastrointestinal absorption and greater resistance to hepatic first-pass metabolism [1].

Antihypertensive Pharmacokinetics Spontaneously Hypertensive Rats

Superior and Sustained Renoprotective Effect in Salt-Induced Hypertension

In a 6-week study on Dahl salt-sensitive rats, a lower dose of Iganidipine (1 mg/kg/day) provided a sustained reduction in blood pressure and significantly improved several markers of renal function, whereas a higher dose of nicardipine (3 mg/kg/day) showed only a transient effect and failed to improve renal parameters [1].

Renal protection Dahl salt-sensitive rats Hypertension

Unique Formulation as a Topical Ophthalmic Solution for Localized ONH Blood Flow Increase

Iganidipine's water solubility allows for its formulation as a topical ophthalmic solution, a route of administration not feasible for many other dihydropyridine calcium channel blockers [1]. This enables a localized increase in optic nerve head (ONH) blood flow without significant systemic effects.

Ocular circulation Glaucoma Neuroprotection

Cerebral Protective Effects Not Seen with Nicardipine in Salt-Induced Hypertension

In the same Dahl salt-sensitive rat model, Iganidipine reduced the incidence of cerebral infarction and cerebral arterial injury, an effect not observed with nicardipine treatment [1]. This suggests additional protective mechanisms beyond simple blood pressure reduction.

Cerebroprotection Stroke Hypertension

Optimal Research and Industrial Applications for Iganidipine


Investigating Ocular Blood Flow and Glaucoma Pathophysiology

Iganidipine's unique water solubility enables its formulation as a topical ophthalmic solution, making it an essential tool for studying the role of L-type calcium channels in regulating optic nerve head blood flow [1]. It is particularly suited for preclinical models of glaucoma where improving ocular perfusion is a key therapeutic goal, without the confounding variable of systemic hypotension [1].

Studying Organ Protection in Salt-Sensitive Hypertension Models

Based on direct comparative data, Iganidipine is the superior choice for long-term studies in Dahl salt-sensitive rats aimed at elucidating mechanisms of renal and cerebral protection in hypertension [1]. Its sustained antihypertensive effect and unique ability to reduce end-organ damage, independent of blood pressure control, provide a distinct experimental advantage over alternatives like nicardipine [1].

Research Requiring a Potent, Orally Active Dihydropyridine with Improved Pharmacokinetics

For in vivo research involving oral administration, Iganidipine offers a quantifiable advantage over nicardipine due to its 4-8 fold greater oral potency and longer duration of action in rodent models [1]. This makes it a more efficient compound for studies where maintaining stable drug levels with less frequent dosing is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iganidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.